5-(2-Nitrophenyl)thiophene-2-carbaldehyde

Description

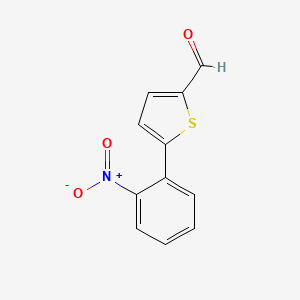

5-(2-Nitrophenyl)thiophene-2-carbaldehyde is an organic compound that is increasingly recognized for its utility as a versatile intermediate in organic synthesis. Its molecular structure is characterized by a central thiophene (B33073) ring, which is an aromatic five-membered heterocycle containing a sulfur atom. Attached to this ring are a nitrophenyl group and a carbaldehyde (or formyl) group, contributing to its reactivity and potential for further chemical modifications.

| Property | Value |

| CAS Number | 42545-34-6 researchgate.net |

| Molecular Formula | C₁₁H₇NO₃S researchgate.net |

| Molecular Weight | 233.24 g/mol researchgate.net |

| Predicted XlogP | 2.9 mdpi.com |

This table is interactive. Click on the headers to sort.

The study of this compound is deeply rooted in the broader fields of thiophene and nitroaromatic chemistry. Thiophene and its derivatives are known for their wide range of biological activities and applications in materials science. nih.govjournalskuwait.org The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often be substituted for a benzene ring in biologically active compounds without a significant loss of activity. nih.gov This has made thiophene a "privileged scaffold" in medicinal chemistry. nih.gov

Nitroaromatic compounds, characterized by the presence of a nitro group (–NO₂) attached to an aromatic ring, are a cornerstone of industrial chemistry. nih.gov They are integral to the synthesis of a vast array of products, including dyes, polymers, and pharmaceuticals. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical reactivity of the aromatic ring to which it is attached. nih.gov

The structure of this compound makes it a significant chemical scaffold in modern research, particularly in drug discovery and materials science. The aldehyde group provides a reactive site for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. wikipedia.org For instance, the aldehyde can undergo condensation reactions to form Schiff bases or be used in Wittig-type reactions to create carbon-carbon double bonds.

Research on related arylthiophene-2-carbaldehydes has demonstrated their potential in yielding compounds with a range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties. mdpi.comnih.gov A study on novel 4-arylthiophene-2-carbaldehyde compounds, synthesized via Suzuki-Miyaura cross-coupling reactions, revealed that some derivatives exhibited significant antibacterial and anti-urease activity. mdpi.com For example, 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile showed excellent activity against Pseudomonas aeruginosa, and 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde displayed notable urease inhibition. mdpi.comnih.gov These findings underscore the potential of the arylthiophene-2-carbaldehyde scaffold as a basis for the development of new therapeutic agents. mdpi.comnih.gov

| Compound | Biological Activity | IC₅₀ Value | Reference |

| 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile | Antibacterial (P. aeruginosa) | 29.7 µg/mL | mdpi.comnih.gov |

| 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | Urease Inhibition | 27.1 µg/mL | mdpi.comnih.gov |

| 5-Phenylthiophene-2-carbaldehyde | Cytotoxicity (MDA-MB-435) | 24.1 ± 0.8 μM |

This table is interactive. Click on the headers to sort.

The scientific journey that led to the investigation of compounds like this compound began with the discovery of its parent heterocycle, thiophene. Thiophene was first identified in 1882 by Viktor Meyer as a contaminant in benzene. cognizancejournal.com Early research focused on understanding the aromatic character and reactivity of thiophene, which in many ways resembles that of benzene. cognizancejournal.com

The synthesis of thiophene-2-carbaldehyde (B41791), a closely related precursor, can be achieved through methods such as the Vilsmeier-Haack reaction or the chloromethylation of thiophene. wikipedia.org The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has been a pivotal advancement. researchgate.net This powerful technique allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of a wide variety of aryl-substituted thiophenes from precursors like bromo-thiophenes. nih.gov This methodology is a key route for the synthesis of 5-arylthiophene-2-carbaldehydes, including the nitrophenyl-substituted variant. mdpi.com

The study of nitroaromatic compounds also has a long history, with their synthesis and reactions being fundamental topics in organic chemistry for over a century. The ability to introduce a nitro group onto an aromatic ring and subsequently transform it into other functional groups has been instrumental in the development of a vast range of chemical products.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-nitrophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3S/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATOZQNAFCDQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549542 | |

| Record name | 5-(2-Nitrophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42545-34-6 | |

| Record name | 5-(2-Nitrophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 5 2 Nitrophenyl Thiophene 2 Carbaldehyde and Its Derivatives

Direct Synthetic Routes for 5-(2-Nitrophenyl)thiophene-2-carbaldehyde

The synthesis of this compound can be approached through two primary strategies: constructing the aryl-thiophene bond with the aldehyde group already in place or introducing the aldehyde function onto a pre-assembled 2-(2-nitrophenyl)thiophene (B3370730) core.

Cross-Coupling Approaches for Thiophene (B33073) and Nitrophenyl Moiety Integration

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds between aromatic systems. The Suzuki-Miyaura coupling is a particularly effective method for this purpose, offering high yields and tolerance to a wide range of functional groups. mdpi.comscispace.comnih.govnih.gov

A plausible and widely utilized route involves the reaction of a halogenated thiophene-2-carbaldehyde (B41791) with a nitrophenylboronic acid. Specifically, 5-bromothiophene-2-carbaldehyde (B154028) can be coupled with 2-nitrophenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate (K₂CO₃). mdpi.comnih.gov The reaction is typically carried out in a mixed solvent system, for instance, a combination of dioxane and water, and heated to ensure completion. nih.gov The choice of solvent and base can be critical to minimize side reactions, such as dehalogenation. nih.gov

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (5-bromothiophene-2-carbaldehyde). This is followed by transmetalation with the boronic acid derivative and concludes with reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.

Directed Functionalization Strategies for Substituted Thiophenes

An alternative synthetic strategy involves the formylation of a pre-synthesized 2-(2-nitrophenyl)thiophene. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich aromatic rings like thiophene. organic-chemistry.orgznaturforsch.comthieme-connect.deyoutube.com

This two-step process first involves the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgyoutube.com The electron-rich 2-(2-nitrophenyl)thiophene then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde, this compound. organic-chemistry.org The regioselectivity of this electrophilic aromatic substitution is directed to the 5-position of the thiophene ring, which is activated by the aryl substituent at the 2-position. In some cases of Vilsmeier-Haack reactions on substituted thiophenes, ipso-formylation, where a substituent is replaced by the formyl group, has been observed. znaturforsch.comresearchgate.net

Synthesis of Key Derivatives and Analogues of this compound

The aldehyde functionality of this compound is a versatile handle for further molecular elaboration through condensation reactions.

Condensation Reactions Involving the Carbaldehyde Moiety

The electrophilic carbon of the carbaldehyde group readily reacts with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

The condensation of this compound with primary amines yields imines, commonly known as Schiff bases. orientjchem.orgmasterorganicchemistry.comlibretexts.orgresearchgate.netlibretexts.orgorientjchem.orgnih.gov This reversible reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.comlibretexts.orglibretexts.org

The reaction of this compound with various substituted anilines in a suitable solvent like ethanol (B145695), often with a few drops of a strong acid such as sulfuric acid, will produce a series of novel Schiff bases. orientjchem.org These reactions are fundamental in generating ligands for coordination chemistry and molecules with potential biological activities. researchgate.netnih.gov

Table 1: Synthesis of Schiff Bases from this compound

| Amine Reactant | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Aniline | H₂SO₄ | Ethanol | N-((5-(2-nitrophenyl)thiophen-2-yl)methylene)aniline | Data Not Available |

| 4-Methoxyaniline | H₂SO₄ | Ethanol | N-((5-(2-nitrophenyl)thiophen-2-yl)methylene)-4-methoxyaniline | Data Not Available |

| 4-Chloroaniline | H₂SO₄ | Ethanol | 4-chloro-N-((5-(2-nitrophenyl)thiophen-2-yl)methylene)aniline | Data Not Available |

| 2-Aminothiophenol | None | Ethanol | 2-(((5-(2-nitrophenyl)thiophen-2-yl)methylene)amino)benzenethiol | Data Not Available |

Chalcones, which are α,β-unsaturated ketones, are synthesized through the Claisen-Schmidt condensation, an aldol (B89426) condensation between an aromatic aldehyde and a ketone. amazonaws.comnih.govjournaljpri.comnih.govresearchgate.netscialert.netresearchgate.nettaylorandfrancis.comscispace.comwikipedia.org The reaction of this compound with various acetophenones in the presence of a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), leads to the formation of a new series of chalcones. amazonaws.comjournaljpri.com

The mechanism involves the deprotonation of the α-carbon of the acetophenone (B1666503) by the base to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of this compound. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable conjugated chalcone (B49325). scialert.net The reaction is often carried out in a protic solvent like ethanol, and in some cases, can be performed under solvent-free conditions. nih.gov

Table 2: Synthesis of Chalcones from this compound

| Acetophenone Reactant | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Acetophenone | KOH | Ethanol | (E)-1-phenyl-3-(5-(2-nitrophenyl)thiophen-2-yl)prop-2-en-1-one | Data Not Available |

| 4-Methylacetophenone | KOH | Ethanol | (E)-3-(5-(2-nitrophenyl)thiophen-2-yl)-1-(p-tolyl)prop-2-en-1-one | Data Not Available |

| 4-Chloroacetophenone | KOH | Ethanol | (E)-1-(4-chlorophenyl)-3-(5-(2-nitrophenyl)thiophen-2-yl)prop-2-en-1-one | Data Not Available |

| 4-Nitroacetophenone | KOH | Ethanol | (E)-1-(4-nitrophenyl)-3-(5-(2-nitrophenyl)thiophen-2-yl)prop-2-en-1-one | Data Not Available |

Note: While general procedures are well-documented, specific yield data for these exact chalcone syntheses are not available in the searched literature.

Thiosemicarbazone Derivatization

The aldehyde functional group of this compound is a versatile handle for synthetic modifications, most notably for the preparation of thiosemicarbazones. This derivatization is typically achieved through a condensation reaction between the aldehyde and a selected thiosemicarbazide (B42300). nih.gov The reaction involves the nucleophilic attack of the primary amine of the thiosemicarbazide on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding thiosemicarbazone.

This synthetic route is straightforward and efficient, often proceeding in a suitable solvent like methanol (B129727) or ethanol at room temperature or with gentle heating. nih.govevitachem.com The simplicity of this method allows for the generation of a diverse library of thiosemicarbazone derivatives by varying the substituent at the N(4)-position of the thiosemicarbazide. These substituents can range from simple alkyl and aryl groups to more complex cyclic amines. nih.gov

For instance, a series of N(4)-substituted thiosemicarbazones of 5-nitrothiophene-2-carboxaldehyde (B54426) were prepared by reacting the aldehyde with various thiosemicarbazides. nih.gov The formation of these derivatives is confirmed through spectral analysis, which shows the coordination of the thionic sulfur and the azomethine nitrogen. nih.gov The reaction conditions for these syntheses are generally mild, and the products can often be isolated by simple filtration. nih.gov

The general synthetic scheme is as follows:

Scheme 1: General synthesis of thiosemicarbazone derivatives from this compound.

Source: Adapted from general chemical principles of thiosemicarbazone formation.

The versatility of this reaction is highlighted by the wide array of thiosemicarbazides that can be employed, leading to derivatives with tailored electronic and steric properties.

Table 1: Examples of Thiosemicarbazide Reactants for Derivatization

| Reactant Name | N(4)-Substituent | Reference |

|---|---|---|

| Thiosemicarbazide | Hydrogen | nih.gov |

| 4-Phenylthiosemicarbazide | Phenyl | nih.gov |

| 4-Ethylthiosemicarbazide | Ethyl | semanticscholar.org |

| 4-Allylthiosemicarbazide | Allyl | semanticscholar.org |

Transformations and Cyclization Reactions at the Nitrophenyl Moiety

The nitrophenyl group of this compound is a key site for strategic chemical transformations, particularly for constructing fused heterocyclic systems. A significant reaction is the Cadogan reductive cyclization. This reaction typically involves the deoxygenation of the nitro group using a trivalent phosphorus reagent, such as triethyl phosphite (B83602), at elevated temperatures. nih.gov

The process is believed to proceed through a nitrene intermediate. The nitro group on the 2-(2-nitrophenyl)thiophene precursor is reduced by the phosphite reagent, leading to the highly reactive nitrene, which then undergoes an intramolecular cyclization by attacking the adjacent thiophene ring to form the thieno[3,2-b]indole scaffold. nih.gov This synthetic strategy provides a powerful method for accessing complex, fused-ring systems from relatively simple starting materials.

The initial step often involves a Suzuki-Miyaura coupling to create the 2-(2-nitrophenyl)thiophene core if it is not the starting material itself. nih.gov However, for derivatives of this compound, the focus remains on the cyclization of the existing nitrophenyl unit.

Table 2: Key Transformations of the Nitrophenyl Group

| Reaction Type | Reagent | Product Scaffold | Mechanism Highlights | Reference |

|---|---|---|---|---|

| Reductive Cyclization (Cadogan) | Triethyl phosphite | Thieno[3,2-b]indole | Formation of a nitrene intermediate followed by intramolecular cyclization. | nih.gov |

The nitro group is a versatile functional group that can undergo various other transformations, including reduction to an amine, which can then be used in further synthetic elaborations like diazotization or acylation. research-solution.com

Modifications and Functionalization of the Thiophene Core

The thiophene ring in this compound is amenable to various functionalization strategies, allowing for the introduction of diverse substituents to modulate the molecule's properties. The reactivity of the thiophene ring towards electrophilic substitution is generally higher than that of benzene (B151609). nih.gov

One powerful method for regioselective functionalization involves a bromine/lithium exchange reaction. mdpi.com This technique can be used to introduce substituents at specific positions of the thiophene ring. For example, a multi-step synthesis starting from thiophene can yield specifically functionalized thiophene carbaldehydes. This process may involve sequential bromination and chemo- and regioselective lithium/bromine exchanges at low temperatures, followed by quenching with an appropriate electrophile. mdpi.com

Another approach to constructing substituted thiophene cores is through cyclization reactions. The Gewald reaction, a multicomponent reaction, is a classic method for synthesizing polysubstituted thiophenes. nih.gov More recent methods involve the metal-catalyzed or base-promoted heterocyclization of functionalized alkynes bearing a sulfur-containing nucleophilic group. mdpi.com These reactions can proceed with high atom economy and regioselectivity, providing a direct entry to thiophenes with desired substitution patterns. For example, PdI2-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols can lead to the formation of the thiophene ring. mdpi.com

Table 3: Methods for Thiophene Core Modification

| Method | Key Reagents/Conditions | Type of Modification | Reference |

|---|---|---|---|

| Br/Li Exchange | n-BuLi or t-BuLi, -78 °C | Regioselective introduction of functional groups. | mdpi.com |

| Gewald Reaction | Sulfur, α-cyano ester, aldehyde/ketone, base | One-pot synthesis of 2-aminothiophenes. | nih.gov |

| Cyclization of Alkynes | PdI2/KI or other catalysts | Construction of the thiophene ring with specific substitution patterns. | mdpi.com |

These methodologies provide a robust toolbox for chemists to tailor the structure of the thiophene core within the this compound framework.

Formation of Multicomponent Hybrid Architectures (e.g., Pyrazolines, Thiazoles, Pyrimidine (B1678525) Conjugates)

The aldehyde functionality of this compound serves as an excellent starting point for constructing more complex hybrid molecules through multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants. rasayanjournal.co.in

For example, pyrimidine derivatives can be synthesized via MCRs. One common route is the Biginelli reaction or similar condensations involving an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. By using this compound as the aldehyde component, hybrid molecules incorporating the thiophene and pyrimidine rings can be accessed. rasayanjournal.co.in

The synthesis of other heterocyclic systems like pyrazolines and thiazoles is also feasible. Pyrazolines are often synthesized from α,β-unsaturated ketones (chalcones), which can be prepared by the Claisen-Schmidt condensation of this compound with an appropriate ketone. The subsequent reaction of this chalcone with hydrazine (B178648) derivatives yields the pyrazoline ring.

Thiazole (B1198619) rings can be formed through reactions like the Hantzsch thiazole synthesis, which involves the reaction of a α-haloketone with a thioamide. Derivatives of this compound can be incorporated into these synthetic schemes to produce thiophene-thiazole hybrids. The utility of thiosemicarbazides, derived from the title compound, is also significant as they can be cyclized to form various heterocycles, including thiazoles and thiadiazoles. researchgate.net

Table 4: Multicomponent Reactions for Hybrid Architectures

| Target Heterocycle | General Reactants | Role of this compound | Reference |

|---|---|---|---|

| Pyrimidine | Aldehyde, β-Dicarbonyl Compound, Urea/Thiourea | Aldehyde component | rasayanjournal.co.in |

| Pyrazoline | Chalcone (from Aldehyde + Ketone), Hydrazine | Precursor to the chalcone intermediate | researchgate.net |

These MCRs represent an efficient and atom-economical approach to generating molecular diversity and creating complex structures with potential applications in various fields of chemical science.

Exploration of Reaction Mechanisms in the Synthesis of this compound Derivatives

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. For the synthesis of derivatives of this compound, both experimental and computational studies have shed light on the underlying mechanistic pathways.

In the synthesis of thiophene derivatives via cyclization, Density Functional Theory (DFT) studies have been employed to investigate molecular and electronic properties, such as HOMO-LUMO energy gaps, which can influence reactivity. nih.gov For instance, in the cyclization of thiocarbamoyl derivatives with α-halogenated reagents to form thiophene-2-carboxamides, DFT can help elucidate the stability of intermediates and transition states. nih.gov

The mechanism for the PdI₂-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols to thiophenes is proposed to involve several steps. It may start with the activation of the alkyne by the palladium catalyst, followed by an intramolecular nucleophilic attack of the sulfur atom. Subsequent isomerization and reductive elimination or protonolysis would then yield the aromatic thiophene ring. mdpi.com

The Cadogan reductive cyclization of 2-(2-nitrophenyl)thiophene provides a clear example of a well-studied mechanism. nih.gov The reaction proceeds via the deoxygenation of the nitro group by a phosphite ester, which generates a highly reactive nitrene intermediate. This is followed by an intramolecular electrophilic attack of the nitrene on the electron-rich thiophene ring, leading to a spirocyclic intermediate. Rearomatization then affords the final fused thieno[3,2-b]indole product. nih.gov

Mechanistic investigations are vital for rational drug design and the development of novel synthetic methodologies.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound and its Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to minimize environmental impact and improve efficiency. mdpi.com For the synthesis of this compound and its derivatives, several green strategies can be applied.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. mdpi.comresearchgate.net The synthesis of thiosemicarbazones and various heterocyclic systems can be accelerated using this technique. semanticscholar.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents is a cornerstone of green chemistry. ejcmpr.com The Pd-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water, even using low-purity industrial wastewater, which enhances the sustainability of the process. unito.it

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) or using mechanochemical methods like ball milling can significantly reduce waste. rasayanjournal.co.in The "Grindstone Chemistry Technique" has been used for the solvent-free synthesis of dihydropyrimidinones, a reaction type applicable to derivatives of the title aldehyde. rasayanjournal.co.in

Multicomponent Reactions (MCRs): As discussed in section 2.2.4, MCRs are inherently green as they combine several synthetic steps into one pot, reducing energy consumption, solvent use, and waste generation while increasing atom economy. nih.govrasayanjournal.co.in

Catalysis: The use of recyclable catalysts, especially those that can function in green solvents, is a key green chemistry approach. mdpi.com Developing efficient catalytic systems for the various transformations of this compound is an active area of research.

By adopting these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, cost-effective, and environmentally friendly.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization Techniques in Research on 5 2 Nitrophenyl Thiophene 2 Carbaldehyde

Crystallographic Analysis for Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates the supramolecular assembly, showing how individual molecules interact with each other through forces like hydrogen bonding, π-π stacking, or other van der Waals interactions to form the crystal lattice.

For 5-(2-nitrophenyl)thiophene-2-carbaldehyde, a crystallographic analysis would be expected to reveal the dihedral angle between the thiophene (B33073) ring and the 2-nitrophenyl ring. Due to potential steric hindrance between the ortho-nitro group and the adjacent thiophene ring, these two rings are likely not coplanar. The analysis would also confirm the conformation of the aldehyde group relative to the thiophene ring.

As of this writing, specific, publicly accessible crystallographic data (such as CCDC numbers or detailed structural reports) for this compound (CAS 42545-34-6) could not be located in a comprehensive search of scientific literature and structural databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. While specific experimental spectral data for this compound is not available in the reviewed literature, a predicted spectrum would exhibit several characteristic signals:

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.5 ppm, due to the deshielding effect of the carbonyl group.

Thiophene Protons: The two protons on the thiophene ring would appear as doublets in the aromatic region (approximately δ 7.0-8.0 ppm). The proton adjacent to the aldehyde group would be more deshielded than the proton adjacent to the phenyl ring.

Nitrophenyl Protons: The four protons on the 2-nitrophenyl ring would present as a complex series of multiplets in the aromatic region (approximately δ 7.5-8.5 ppm), characteristic of an ortho-substituted benzene (B151609) ring.

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. For this compound, a total of 11 distinct carbon signals are expected. Based on typical chemical shifts, the following assignments can be predicted, although specific experimental data has not been located:

Carbonyl Carbon (-CHO): This signal would be the most downfield, typically appearing between δ 180 and 190 ppm.

Aromatic Carbons: Ten signals would appear in the aromatic region (δ 120-155 ppm). The carbon atom bearing the nitro group (C-NO₂) would be significantly deshielded. Carbons of the thiophene ring would also have characteristic shifts, with the carbon bonded to sulfur appearing at a distinct chemical shift.

¹⁷O NMR is a more specialized technique used to probe the environment of oxygen atoms. Given the presence of three oxygen atoms in two different functional groups (one aldehyde and one nitro group), ¹⁷O NMR could potentially distinguish between the carbonyl oxygen and the two equivalent nitro group oxygens. These would have significantly different chemical shifts due to their distinct electronic environments. However, due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, this analysis is not commonly performed and no spectral data for this compound were found.

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. Specific experimental spectra for this compound are not available in the searched literature; however, the expected characteristic absorption bands can be predicted based on its structure.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1680 - 1710 |

| Aldehyde (C-H) | Stretch | 2810 - 2850 and 2710 - 2750 |

| Nitro (NO₂) | Asymmetric Stretch | 1510 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Thiophene Ring | Ring Vibrations | Various bands |

The strong C=O stretching band of the aldehyde and the two distinct stretching bands of the nitro group would be key diagnostic peaks in the IR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

The molecular formula for this compound is C₁₁H₇NO₃S, corresponding to a monoisotopic mass of approximately 233.01 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, which helps to verify the elemental composition.

While experimental fragmentation data is not available, predicted collision cross section (CCS) values for various adducts have been calculated. uni.lu

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 234.02194 |

| [M+Na]⁺ | 256.00388 |

| [M-H]⁻ | 232.00738 |

| [M+K]⁺ | 271.97782 |

| [M+H-H₂O]⁺ | 216.01192 |

Table data sourced from PubChemLite. uni.lu

The fragmentation pattern in electron ionization (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 233. Key fragmentation pathways would be expected to include:

Loss of a hydrogen atom to give an [M-1]⁺ peak.

Loss of the formyl group (-CHO) to give an [M-29]⁺ peak.

Loss of the nitro group (-NO₂) to give an [M-46]⁺ peak.

Cleavage of the bond between the phenyl and thiophene rings.

Advanced Surface and Elemental Characterization Methodologies for Polymeric Derivatives

The surface and elemental characteristics of polymers derived from thiophene-2-carbaldehydes are crucial for understanding their properties and potential applications. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) provide invaluable insights into the elemental composition, surface chemistry, and morphology of these materials.

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 5-10 nm of a material's surface. For a polymer derived from this compound, XPS would be instrumental in confirming the presence and chemical environment of nitrogen from the nitro group, in addition to the carbon, sulfur, and oxygen atoms of the polymer backbone.

In a study on the analogous poly(thiophene-2-carbaldehyde), XPS analysis identified peaks for oxygen (O 1s) at 535.9 eV, carbon (C 1s) at 287.4 eV, and sulfur (S 1s) at 157.3 eV. uni.lu A high-resolution analysis of the C 1s spectrum allowed for the deconvolution of peaks corresponding to different carbon environments, such as C-C(H)-C in the thiophene ring, C-C(H)-C outside the ring, C-C-S, and C-C=O from the aldehyde group. uni.lu For a polymer of this compound, an additional significant peak for nitrogen (N 1s) would be expected, typically around 406 eV for a nitro group, confirming the successful incorporation of the nitrophenyl moiety.

Table 1: Comparative Analysis of Carbon Types in Poly(thiophene-2-carbaldehyde) Structure by XPS Data based on a study of poly(thiophene-2-carbaldehyde) uni.lu

| Carbon Bond Type | Binding Energy (eV) | Area % |

| C-C(H)-C (in thiophene ring) | 287.9 | 40.69% |

| C-C(H)-C (outside thiophene ring) | 286.82 | 19.57% |

| C-C-S (in thiophene ring) | 288.97 | 37.78% |

| C-C=O (aldehyde group) | 290.05 | 1.97% |

EDX is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with SEM. For polymeric derivatives of this compound, EDX would provide the relative atomic percentages of carbon, sulfur, oxygen, and nitrogen.

In the analysis of poly(thiophene-2-carbaldehyde), EDX confirmed the presence of carbon, sulfur, and oxygen. evitachem.com The presence of chlorine was also noted, likely a residue from the hydrochloric acid catalyst used in the polymerization. evitachem.com For a polymer of this compound, EDX would be expected to show a significant nitrogen signal, which would be absent in the unsubstituted analogue.

Table 2: EDX Elemental Analysis of Poly(thiophene-2-carbaldehyde) Data from a representative study, which may show slight variations between different surface areas. uni.lu

| Element | Weight % (Area 1) | Weight % (Area 2) | Weight % (Area 3) |

| C | 42.46% | 40.59% | 42.43% |

| O | 9.85% | 8.23% | 11.59% |

| S | 23.93% | 23.66% | 22.97% |

| Cl | 23.76% | 27.52% | 23.01% |

SEM is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. SEM analysis of poly(thiophene-2-carbaldehyde) powder revealed the formation of globular particles that agglomerate into clusters. evitachem.com The particle diameters were observed to range from a minimum of 119 nm to a maximum of 587 nm, with an average diameter of approximately 121-127 nm. evitachem.com The surfaces of these particles were noted to be rough and irregular. evitachem.com The introduction of the bulky 2-nitrophenyl substituent in poly(this compound) could potentially lead to a more amorphous morphology with less defined spherical structures compared to the unsubstituted polymer.

AFM is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. For polymer films, AFM provides topographical information and can be used to determine particle size and surface roughness. In the case of a poly(thiophene-2-carbaldehyde) film, AFM analysis showed a mean particle diameter of around 167 nm. evitachem.com This difference in size compared to SEM measurements of the powder could be due to the fusion of smaller particles during film formation. evitachem.com The 3D images generated by AFM also confirm the rough surface morphology of the polymer film. evitachem.com It is plausible that films of poly(this compound) would exhibit a different surface roughness and particle arrangement due to the steric hindrance and intermolecular interactions introduced by the nitrophenyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions in conjugated molecules and polymers. The absorption of UV or visible light corresponds to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

For the monomer this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to the π-π* transitions within the thiophene and phenyl rings, as well as n-π* transitions associated with the aldehyde and nitro groups. The extended conjugation between the thiophene and nitrophenyl rings would likely result in a red-shift (shift to longer wavelengths) of the absorption maxima compared to the individual chromophores.

During the polymerization of thiophene-2-carbaldehyde (B41791), UV-Vis spectroscopy can be used to monitor the reaction. In one study, the reaction mixture of thiophene-2-carbaldehyde with hydrochloric acid in an alcohol solvent showed the appearance of three maximum absorption peaks at 443 nm, 657 nm, and 746 nm, indicating the formation of the conjugated polymer. uni.lu The growth of these peaks over time signifies the progression of the polymerization. uni.lu

For this compound, the presence of the electron-withdrawing nitro group and the extended π-system would likely lead to absorption maxima at even longer wavelengths in its polymeric form compared to poly(thiophene-2-carbaldehyde). The electronic properties, and thus the UV-Vis absorption spectrum, would be highly sensitive to the degree of polymerization and the planarity of the polymer chain.

Table 3: UV-Vis Absorption Maxima Observed During Polymerization of Thiophene-2-carbaldehyde Data from a study on the polymerization of thiophene-2-carbaldehyde. uni.lu

| Peak 1 (nm) | Peak 2 (nm) | Peak 3 (nm) |

| 443 | 657 | 746 |

Computational Chemistry and Theoretical Investigations of 5 2 Nitrophenyl Thiophene 2 Carbaldehyde Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. While specific DFT studies on 5-(2-nitrophenyl)thiophene-2-carbaldehyde are not extensively documented in publicly available literature, the electronic structure and reactivity can be inferred from studies on analogous compounds. For instance, DFT calculations on thiophene-2-carboxamide derivatives have been performed to understand their molecular and electronic properties. nih.gov These studies often employ hybrid functionals like B3LYP with various basis sets to optimize the molecular geometry and calculate vibrational frequencies.

The electronic structure of this compound is characterized by the interplay between the electron-donating thiophene (B33073) ring and the electron-withdrawing nitro and carbaldehyde groups. The nitro group, in particular, significantly influences the electron distribution across the molecule, leading to a polarized structure. This polarization is expected to be a key determinant of the molecule's reactivity.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to screen for potential drug candidates. For thiophene derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms. For example, pyrazolyl–thiazole (B1198619) derivatives of thiophene have been subjected to molecular docking simulations to understand their interactions with biological targets, which aligns with their experimentally observed antimicrobial and antioxidant activities. nih.gov

In the case of this compound, molecular docking simulations could be employed to explore its potential as a ligand for various enzymes or receptors. The presence of the nitro group and the carbaldehyde functionality suggests that the molecule could participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with the amino acid residues of a protein's active site. nih.gov The thiophene ring itself can also engage in hydrophobic and π-stacking interactions.

A hypothetical docking study of this compound against a specific protein target would involve preparing the 3D structure of the ligand and the receptor, followed by running the docking algorithm to generate a series of possible binding poses. These poses would then be scored based on their binding affinity, with the lowest energy pose representing the most likely binding mode. The results of such simulations could guide the rational design of more potent and selective inhibitors based on the this compound scaffold.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Quantum Chemical Parameters

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For thiophene derivatives, the HOMO-LUMO gap is a frequently calculated parameter in DFT studies. For instance, in a study of novel thiophene-2-carboxamide derivatives, the HOMO-LUMO energy gaps were found to be a key indicator of their electronic properties. nih.gov In another study on thiophene-thiadiazole hybrids, the HOMO-LUMO gaps were reported to be in the range of 3.83 to 4.18 eV. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO is likely to be concentrated on the electron-withdrawing nitrophenyl and carbaldehyde moieties. The presence of the nitro group is expected to significantly lower the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing the molecule's electrophilicity. This would make the molecule more susceptible to nucleophilic attack.

Other quantum chemical parameters that can be derived from HOMO and LUMO energies include ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. These parameters provide a more comprehensive picture of the molecule's reactivity and are often used to develop quantitative structure-activity relationships (QSAR).

Table 1: Representative Quantum Chemical Parameters for Thiophene Derivatives

| Compound Class | HOMO-LUMO Gap (eV) | Reference |

| Thiophene-2-carboxamide derivatives | Varies with substitution | nih.gov |

| Thiophene-thiadiazole hybrids | 3.83 - 4.18 | nih.gov |

Note: Specific values for this compound are not available and would require dedicated computational studies.

Conformational Analysis and Investigation of Intermolecular Interactions

The three-dimensional conformation of a molecule and its intermolecular interactions in the solid state are crucial for understanding its physical properties and crystal packing. Conformational analysis of this compound would involve exploring the potential energy surface to identify the most stable conformers. The key dihedral angles to consider are those between the thiophene ring and the phenyl ring, as well as the orientation of the carbaldehyde and nitro groups.

Crystal structure analysis of closely related compounds provides valuable insights. For example, the crystal structure of 5-nitrothiophene-2-carbaldehyde reveals that the nitro and aldehyde groups are nearly coplanar with the thiophene ring, with dihedral angles of 8.37(16)° and 8.5(4)°, respectively. researchgate.net This planarity suggests a significant degree of conjugation throughout the molecule. In contrast, in a more sterically hindered derivative, 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde, the benzene (B151609) rings are nearly perpendicular to each other. nih.gov

For this compound, steric hindrance between the ortho-nitro group and the thiophene ring might lead to a non-planar conformation where the phenyl ring is twisted out of the plane of the thiophene ring. This twisting would affect the degree of π-conjugation between the two rings.

Intermolecular interactions play a vital role in the crystal packing of these molecules. In the crystal structure of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde, weak C-H···O hydrogen bonds are observed, leading to the formation of supramolecular chains. nih.gov Similar intermolecular interactions, possibly involving the nitro and carbaldehyde groups, are expected to be present in the crystal lattice of this compound, influencing its melting point, solubility, and other solid-state properties.

Thermodynamic Studies and Energy Landscape Mapping of Related Isomers and Derivatives

The standard molar enthalpies of formation in the crystalline state were determined using bomb calorimetry. nih.gov Such studies allow for the comparison of the thermodynamic stability of different isomers. For example, the relative stability of the ortho, meta, and para-nitro isomers of 5-(nitrophenyl)furan-2-carbaldehyde can be assessed from their enthalpies of formation.

Computational methods, particularly DFT, can also be used to predict the thermodynamic properties of molecules. By calculating the total electronic energy, zero-point vibrational energy, and thermal corrections, it is possible to obtain accurate estimates of the enthalpy and Gibbs free energy of formation. These calculations can be extended to map the energy landscape of different isomers and conformers, providing a comprehensive understanding of their relative stabilities.

Table 2: Thermodynamic Data for 5-(2-nitrophenyl)furan-2-carbaldehyde (a close analog)

| Property | Value | Reference |

| Melting Point (Tfus) | 368.3 ± 1.0 K | nih.gov |

Note: This data is for the furan (B31954) analog and serves as an estimate for the thiophene derivative.

Reactivity Profiles and Functional Group Transformations in 5 2 Nitrophenyl Thiophene 2 Carbaldehyde Research

Reactivity of the Thiophene (B33073) Ring System and Substituent Effects

The thiophene ring is an aromatic heterocycle that is generally more reactive towards electrophilic substitution than benzene (B151609). e-bookshelf.denih.gov The sulfur atom's lone pair of electrons contributes to the aromatic sextet, increasing the electron density of the ring and thus its susceptibility to attack by electrophiles. nih.gov Electrophilic substitution on an unsubstituted thiophene preferentially occurs at the C2 (or α) position. e-bookshelf.de

In 5-(2-Nitrophenyl)thiophene-2-carbaldehyde, the thiophene ring is substituted at both the C2 and C5 positions. The nature of these substituents significantly modifies the ring's inherent reactivity. Both the formyl (carbaldehyde) group at C2 and the 2-nitrophenyl group at C5 are electron-withdrawing groups.

Carbaldehyde Group (-CHO): This group deactivates the thiophene ring towards electrophilic attack through its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the C4 position.

2-Nitrophenyl Group (-C₆H₄NO₂): The phenyl ring itself is deactivating compared to a simple alkyl group. The presence of the strongly electron-withdrawing nitro group further enhances this effect, pulling electron density from the thiophene ring.

The combined influence of these two deactivating groups makes the thiophene ring in this compound significantly less nucleophilic than unsubstituted thiophene. Any electrophilic substitution would be considerably more difficult and would be directed primarily to the C4 position, and to a lesser extent, the C3 position. Conversely, the reduced electron density makes the ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.

Table 1: Effect of Substituents on the Reactivity of the Thiophene Ring

| Substituent Present | Position | Electronic Effect | Impact on Ring Reactivity |

|---|---|---|---|

| -CHO (Carbaldehyde) | C2 | Electron-withdrawing | Deactivating |

Transformations Involving the Carbaldehyde Group

The carbaldehyde group at the C2 position of the thiophene ring is a versatile functional handle for a wide array of chemical transformations. Its reactivity is typical of aromatic aldehydes, though modulated by the electronic influence of the 5-(2-nitrophenyl)thiophene system. The aldehyde group is a key site for condensation reactions, oxidation, and reduction.

Condensation Reactions: The aldehyde functionality is well-suited for condensation reactions to form new carbon-carbon and carbon-nitrogen double bonds. ossila.com

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malononitrile, diethyl malonate) in the presence of a base yields vinyl-substituted thiophenes.

Wittig Reaction: Reaction with phosphorus ylides provides a route to stilbene-like structures, extending the conjugated π-system.

Schiff Base Formation: Condensation with primary amines affords imines, which are valuable intermediates for the synthesis of more complex heterocyclic systems. Research on a similar molecule, 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, highlights the utility of the aldehyde group in forming π-bridges through condensation with amines. ossila.com

Oxidation and Reduction:

Oxidation: The carbaldehyde can be readily oxidized to the corresponding 5-(2-nitrophenyl)thiophene-2-carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O).

Reduction: The aldehyde can be reduced to the primary alcohol, [5-(2-nitrophenyl)thiophen-2-yl]methanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Other Transformations:

Cannizzaro Reaction: In the absence of α-hydrogens, treatment with a strong base could induce a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.

Henry Reaction: Reaction with nitroalkanes under basic conditions would yield β-nitro alcohols.

Thiophene-2-carbaldehyde (B41791) itself is a known precursor in the synthesis of various pharmaceutical compounds, underscoring the synthetic potential of this functional group. wikipedia.org

Table 2: Potential Transformations of the Carbaldehyde Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Knoevenagel Condensation | Active methylene compound, base | Alkene |

| Wittig Reaction | Phosphorus ylide | Alkene |

| Schiff Base Formation | Primary amine | Imine |

| Oxidation | KMnO₄, Ag₂O | Carboxylic Acid |

Influence of the Nitrophenyl Moiety on Compound Reactivity and Stability

The 2-nitrophenyl group at the C5 position exerts a profound electronic influence on the entire molecule, affecting both its reactivity and stability.

Electronic Impact: The nitro group (-NO₂) is one of the strongest electron-withdrawing groups in organic chemistry. Its presence on the phenyl ring, which is directly connected to the thiophene ring, significantly lowers the electron density across the conjugated system. This deactivating effect complements that of the carbaldehyde group, making the thiophene ring electron-poor and influencing the reactivity of the aldehyde. The electrophilicity of the aldehyde's carbonyl carbon is enhanced, potentially increasing its reactivity towards nucleophiles.

Stability: The extended conjugation between the phenyl ring, the thiophene ring, and the carbaldehyde group contributes to the thermodynamic stability of the molecule. Studies on analogous 5-(nitrophenyl)furan-2-carbaldehydes have used experimental methods like bomb calorimetry to determine thermodynamic properties such as the enthalpy of formation, providing quantitative insight into their stability. researchgate.netnih.gov Similar stabilizing effects are expected for the thiophene analogue due to the delocalization of π-electrons over the three components.

Reactivity of the Nitro Group: The nitro group itself is a site for chemical modification, most commonly reduction.

Reduction to an Amine: The nitro group can be selectively reduced to an amino group (-NH₂) using various reagents, such as tin(II) chloride (SnCl₂) and hydrochloric acid (HCl), catalytic hydrogenation (H₂/Pd-C), or iron in acetic acid. This transformation is fundamental in synthetic chemistry as it completely reverses the electronic nature of the substituent, converting it from strongly electron-withdrawing to electron-donating. The resulting 5-(2-aminophenyl)thiophene-2-carbaldehyde would have a markedly different reactivity profile, with an activated ring system.

Nucleophilic Aromatic Substitution: While the nitro group deactivates the phenyl ring towards electrophilic attack, it activates it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. In the synthesis of the related compound 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, 2-fluoro-nitrobenzene reacts with an aminothiophene, demonstrating the susceptibility of the nitrophenyl ring to nucleophilic attack. wikipedia.org

The presence of the nitrophenyl moiety is thus a critical factor, not only in defining the baseline reactivity of the existing functional groups but also in offering a handle for dramatic structural and electronic modifications.

Biological and Pharmacological Research on 5 2 Nitrophenyl Thiophene 2 Carbaldehyde and Its Bioactive Analogues

Anticancer and Antiproliferative Activity Studies

The quest for novel and effective anticancer agents has led to the extensive investigation of thiophene-based compounds. Analogues of 5-(2-nitrophenyl)thiophene-2-carbaldehyde have demonstrated notable cytotoxic and antiproliferative effects across various cancer cell lines.

In Vitro Cytotoxicity Assessments against Various Cancer Cell Lines

A significant body of research has been dedicated to evaluating the in vitro cytotoxicity of thiophene (B33073) derivatives against a panel of human cancer cell lines. These studies are crucial in identifying the potential of these compounds as anticancer agents.

For instance, a series of 3-aryl thiophene-2-aryl/heteroaryl chalcones, derived from 3-aryl-thiophene-2-carbaldehydes, were synthesized and evaluated for their antiproliferative activity against human colon cancer cell lines. nih.gov One of the most promising compounds, 5a, exhibited a superior IC50 value of 21 µg/mL when compared to the standard reference drug, doxorubicin (B1662922) (IC50 of 25 µg/mL). nih.gov Another compound in the series, 5g, also showed significant cytotoxic properties with an IC50 value of 22.8 µg/mL against HCT-15 human colon cancer cells. nih.gov

In a different study, novel thiophene-2,5-dicarbohydrazide (B7745189) derivatives were synthesized and tested for their cytotoxic activity against the MCF-7 breast cancer cell line. nih.govsemanticscholar.orgresearchgate.net The results indicated that several of these compounds exhibited high antiproliferative activity, with compound D5 showing the highest efficacy among the tested series. nih.govresearchgate.net

Furthermore, the anticancer potential of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which are hybrid molecules, has been explored. scbt.com These compounds demonstrated significant cytotoxic effects on various tumor cells, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, with activity observed at micro- and submicromolar levels. scbt.com Specifically, compounds 2f and 2h inhibited the growth of all tested cancer cell lines at submicromolar and micromolar concentrations, with mean GI50 values of 2.80 µM and 1.57 µM, respectively. scbt.com

The table below summarizes the in vitro cytotoxicity data for some bioactive thiophene analogues.

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| 3-Aryl-thiophene-2-aryl/heteroaryl chalcone (B49325) (5a) | HCT-15 (Human Colon Cancer) | IC50 | 21 µg/mL | nih.gov |

| 3-Aryl-thiophene-2-aryl/heteroaryl chalcone (5g) | HCT-15 (Human Colon Cancer) | IC50 | 22.8 µg/mL | nih.gov |

| Thiophene-2,5-dicarbohydrazide derivative (D5) | MCF-7 (Breast Cancer) | IC50 | Not specified | nih.govresearchgate.net |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone (2f) | Various | GI50 (mean) | 2.80 µM | scbt.com |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone (2h) | Various | GI50 (mean) | 1.57 µM | scbt.com |

Mechanistic Insights into Antineoplastic Action

Understanding the mechanism of action is pivotal for the development of targeted cancer therapies. Research into thiophene derivatives has revealed several pathways through which they exert their antineoplastic effects.

One of the key mechanisms identified is the induction of apoptosis, or programmed cell death. A novel thiophene compound, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate), was found to induce apoptosis in cancer cell lines. semanticscholar.org This compound was shown to cause phosphatidylserine (B164497) externalization, generate reactive oxygen species (ROS), and lead to mitochondrial depolarization, all of which are hallmarks of apoptosis. semanticscholar.org

Another important mechanism is the inhibition of kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation. Some fused thiophene derivatives have been identified as potent inhibitors of VEGFR-2 and AKT, two key kinases involved in cancer progression. uni.lu For example, compound 4c inhibited VEGFR-2 and AKT with IC50 values of 0.075 µM and 4.60 µM, respectively. uni.lu This dual inhibition leads to cell cycle arrest in the S phase and subsequent apoptosis. uni.lu

Furthermore, some thiophene derivatives have been found to interfere with microtubule assembly. nih.gov Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. A benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative, BU17, was identified as a potent compound that causes dose-dependent G2/M accumulation and cell cycle arrest in A549 lung cancer cells by destabilizing tubulin polymerization. nih.gov

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

Structure-activity relationship (SAR) studies are instrumental in optimizing the anticancer potency and selectivity of lead compounds. For thiophene derivatives, several SAR studies have provided valuable insights.

In the case of 3-aryl thiophene-2-aryl/heteroaryl chalcones, the nature of the substituents on the aryl rings was found to significantly influence their anticancer activity. nih.gov While specific details on the optimal substituents were not provided in the initial search, the variation in IC50 values among the synthesized compounds underscores the importance of these structural features.

For the 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, the presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was identified as a crucial requirement for their anticancer effects. scbt.com The nature of the substituent at position 3 of the 4-thiazolidinone (B1220212) ring also played a significant role, with derivatives bearing carboxylic acid residues (2h, 2j) and a p-hydroxyphenyl substituent (2f) demonstrating the most potent activity. scbt.com

In a study of 2-amino-3-carboxymethylthiophene derivatives, it was found that the antiproliferative potency and selectivity could be maintained by replacing the ethyl linker between the thiophene core and a substituted aryl group with a thioalkyl linker, but not with an oxyalkyl or aminoalkyl linker. nih.gov Among the derivatives, the 5-(4-ethyl- and 4-isopropylarylmethylthio)thiophene analogues were found to be more potent and selective anti-T-lymphoma/leukemia agents than the prototype compound. nih.gov

Antimicrobial Research: Antibacterial and Antifungal Efficacy

In addition to their anticancer properties, thiophene derivatives have demonstrated significant potential as antimicrobial agents, with studies highlighting their efficacy against a range of bacterial and fungal pathogens.

Evaluation against Gram-positive and Gram-negative Bacterial Strains

Thiophene-based compounds have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.

A study on 5-Nitro-2-thiophene carboxaldehyde revealed that it possesses bactericidal activity, with a more pronounced effect against Gram-positive bacteria compared to Gram-negative bacteria. ut.ac.ir At a concentration of 7µg/ml, this compound was effective against Staphylococcus aureus, Enterococcus, E. coli, and Salmonella typhi, but not Pseudomonas aeruginosa. ut.ac.ir

In another study, a series of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives, including those with a nitro thiophene moiety, were synthesized and screened for their antibacterial activity. mdpi.com The results showed that most of these compounds were active against Gram-positive bacteria. mdpi.com Specifically, compounds 6a, 6b, and 6d exhibited strong antibacterial effects against Gram-positive strains. mdpi.com

The table below presents the antibacterial activity of selected thiophene derivatives.

| Compound/Derivative | Bacterial Strain | Activity Metric | Value | Reference |

| 5-Nitro-2-thiophene carboxaldehyde | Staphylococcus aureus | Effective Concentration | 7 µg/mL | ut.ac.ir |

| 5-Nitro-2-thiophene carboxaldehyde | Enterococcus | Effective Concentration | 7 µg/mL | ut.ac.ir |

| 5-Nitro-2-thiophene carboxaldehyde | E. coli | Effective Concentration | 7 µg/mL | ut.ac.ir |

| 5-Nitro-2-thiophene carboxaldehyde | Salmonella typhi | Effective Concentration | 7 µg/mL | ut.ac.ir |

| 2-(5-nitro-2-thienyl)-1,3,4-thiadiazole derivative (6a) | Gram-positive bacteria | MIC | Not specified | mdpi.com |

| 2-(5-nitro-2-thienyl)-1,3,4-thiadiazole derivative (6b) | Gram-positive bacteria | MIC | Not specified | mdpi.com |

| 2-(5-nitro-2-thienyl)-1,3,4-thiadiazole derivative (6d) | Gram-positive bacteria | MIC | Not specified | mdpi.com |

Assessment against Fungal Pathogens

The antifungal potential of thiophene derivatives has also been a subject of investigation, with promising results against various fungal pathogens.

Research on 5-Nitro-2-thiophene carboxaldehyde has indicated that it exhibits antifungal activity. ut.ac.irnih.gov In a study evaluating its antimicrobial properties, the compound was found to be active against Candida albicans and Aspergillus flavus. nih.gov

Furthermore, a series of twelve N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones were synthesized and evaluated for their in vitro antifungal activity against Candida species and Cryptococcus neoformans. The results showed that all tested strains were sensitive to compound L10, with the exception of Candida tropicalis URM 6551. The mechanism of action for these compounds is thought to be related to the inhibition of enzymes in the ergosterol (B1671047) biosynthesis pathway, as suggested by significant morphological changes observed through scanning electron microscopy.

The table below summarizes the antifungal activity of these thiophene analogues.

| Compound/Derivative | Fungal Pathogen | Activity Metric | Value | Reference |

| 5-Nitro-2-thiophene carboxaldehyde | Candida albicans | Active | - | nih.gov |

| 5-Nitro-2-thiophene carboxaldehyde | Aspergillus flavus | Active | - | nih.gov |

| N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone (L10) | Candida sp. | Active | - | |

| N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone (L10) | Cryptococcus neoformans | Active | - |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound and its analogues, particularly nitrothiophenes, are largely attributed to their nature as prodrugs. Their activity is dependent on bioreductive activation by specific enzymes within the target pathogens.

A primary mechanism, especially in mycobacteria and certain protozoa, involves the reduction of the nitro group. In Leishmania, 5-nitrothiophene-2-carboxamides are bioactivated by a type I nitroreductase (NTR). dur.ac.ukdur.ac.uk This activation process is believed to generate reactive nitrogen species and other cytotoxic metabolites. The consequences of this activation are severe for the parasite, leading to observable mitochondrial damage and an accumulation of reactive oxygen species (ROS). dur.ac.ukdur.ac.uk Further investigation through proteomics has revealed that this cascade ultimately modifies multiple protein targets, with a significant impact on ribosomal proteins, suggesting that the disruption of protein translation is a major mode of action for this class of compounds against Leishmania. dur.ac.ukdur.ac.uk

A similar activation pathway is crucial for the antitubercular activity of 5-nitrothiophenes. In Mycobacterium tuberculosis, these compounds are activated by a deazaflavin (F420)-dependent nitroreductase (Ddn). researchgate.netnih.govasm.org This enzymatic reduction leads to the release of nitric oxide (NO), a reactive radical that causes nonspecific damage and kills the bacteria, irrespective of their replication state. researchgate.netnih.govasm.org The critical role of this pathway is highlighted by the observation that bacterial mutants unable to produce the F420 cofactor are resistant to 5-nitrothiophenes. researchgate.netnih.govasm.org This mechanism of action is identical to that of the clinical-stage antitubercular drug candidate PA-824. nih.gov

Other proposed mechanisms for thiophene-based antimicrobials include the inhibition of essential bacterial enzymes. Some thiophene derivatives have been identified as inhibitors of bacterial histidine kinases (HKs), which are key components of two-component signal transduction systems that bacteria use to respond to environmental changes. nih.gov Since these systems are absent in mammals, they represent an attractive target for developing new antibiotics. nih.gov Additionally, some thiophene analogues have been shown to exert their effect by increasing the permeability of the bacterial membrane. researchgate.net

Antiprotozoal and Antitubercular Investigations

The 5-nitrothiophene scaffold is a key pharmacophore in the development of agents against various protozoa and Mycobacterium tuberculosis.

Derivatives of 5-nitrothiophene-2-carboxaldehyde (B54426) have been explored for their potential against Entamoeba histolytica, the protozoan parasite responsible for amoebiasis. In a study involving the synthesis of various thiosemicarbazones, one derivative, N(4)-azepanyl-5-nitrothiophene-2-carboxaldehyde thiosemicarbazone, demonstrated significant antiamoebic activity, showing a promising avenue for this class of compounds.

The same series of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones was also evaluated against Trichomonas vaginalis, the causative agent of trichomoniasis. One of the synthesized compounds, N(4)-allyl-N(4)-methyl-5-nitrothiophene-2-carboxaldehyde thiosemicarbazone, was found to be more active than metronidazole, the standard reference drug used in treatment.

The 5-nitrothiophene core is a validated starting point for potent antitubercular agents. Research has shown that compounds containing this moiety are active against both replicating and non-replicating "persistent" M. tuberculosis. nih.govasm.org Their mechanism, involving activation by the F420-dependent nitroreductase Ddn to release lethal nitric oxide, makes them highly effective. researchgate.netnih.gov The importance of the 5-nitro position on the thiophene ring is critical for this activity. nih.gov

Beyond this specific mechanism, medicinal chemists have developed other thiophene-based molecules that target different essential pathways in M. tuberculosis. One such series, the morpholino-thiophenes (MOT), was found to target QcrB, a subunit of the cytochrome bc1 complex involved in cellular respiration. acs.org Another approach involved designing benzo[b]thiophene derivatives that showed high binding affinity to the active site of the DprE1 enzyme, which is critical for the biosynthesis of the mycobacterial cell wall. nih.gov These diverse strategies underscore the versatility of the thiophene scaffold in developing novel antitubercular drugs with various mechanisms of action.

Table 1: In Vitro Antitubercular Activity of Selected Thiophene Derivatives

| Compound Class | Target Organism | Target/Mechanism | Key Findings | Reference |

| 5-Nitrothiophene | M. tuberculosis (replicating & non-replicating) | F420-dependent nitroreductase (Ddn) | Active on persistent bacteria; releases nitric oxide. | nih.gov |

| Morpholino-Thiophenes (MOT) | M. tuberculosis H37Rv | QcrB (cytochrome bc1 complex) | Initial hit MIC of 0.72 µg/mL. | acs.org |

| Benzo[b]thiophenes | M. bovis BCG (active & dormant) | DprE1 (cell wall synthesis) | MIC90 values of 0.56–0.62 μg/mL for lead compounds. | nih.gov |

Neuroprotective Effects and Applications in Neurological Research

The thiophene ring is a lipophilic scaffold that can contribute to a compound's ability to cross the blood-brain barrier, a critical feature for drugs targeting neurological disorders. nih.gov Research into thiophene derivatives has revealed potential applications in neuroprotection and the treatment of neurodegenerative diseases like Alzheimer's.

One study focused on designing and synthesizing novel thiophene derivatives linked to a lactam, with one compound showing a notable neuroprotective effect. nih.gov Another significant area of research has been the development of thiophene analogues as acetylcholinesterase (AChE) inhibitors. AChE is the enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a key strategy in managing Alzheimer's disease. A series of new thiophene derivatives were synthesized and tested for AChE inhibitory activity, with some compounds proving to be more potent than the reference drug, donepezil. mdpi.com For instance, the derivative 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide demonstrated 60% inhibition of AChE, compared to 40% by donepezil. mdpi.com These findings highlight the potential of the thiophene scaffold in designing new agents for neurological research and therapy.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Thiophene Derivatives

| Compound | AChE Inhibition (%) | Reference |

| Donepezil (Reference) | 40% | mdpi.com |

| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 60% | mdpi.com |

| Ethyl 2-(2-(4-phenylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 55% | mdpi.com |

Anti-inflammatory and Antioxidant Properties of Derivatives

Thiophene derivatives have been widely investigated for their potential to combat inflammation and oxidative stress, which are underlying factors in many chronic diseases.

The anti-inflammatory properties of thiophene-based compounds are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netnih.gov Several commercial anti-inflammatory drugs, including tinoridine (B109012) and tiaprofenic acid, contain a thiophene moiety. researchgate.netnih.gov Studies have shown that synthetic thiophene derivatives can effectively inhibit these enzymes. For example, certain thiophene-based Schiff bases demonstrated significant free radical scavenging activity, a measure of anti-inflammatory potential, with IC50 values indicating potent action. plu.mx The mechanism can also involve the modulation of pro-inflammatory cytokines; some methoxy-substituted thiophene derivatives were found to negatively regulate the expression of TNF-α and IL-8. encyclopedia.pub

In terms of antioxidant activity, the thiophene nucleus has been incorporated into various molecules to assess its ability to neutralize free radicals. The antioxidant properties of thiophene derivatives have been confirmed using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. mdpi.com However, the substitution pattern on the thiophene ring is crucial. One study found that while the addition of methyl or ethyl groups to the thiophene ring increased antioxidant activity, the addition of a formyl group—as is present in this compound—actually decreased this activity compared to the unsubstituted thiophene. nih.gov

Table 3: Anti-inflammatory and Antioxidant Activity of Selected Thiophene Derivatives

| Compound Type | Assay / Target | Activity | Reference |

| Thiophene Schiff Base (PSB) | DPPH Free Radical Scavenging | IC50 = 41.83 µg/mL | plu.mx |

| Thiophene Schiff Base (ASB) | DPPH Free Radical Scavenging | IC50 = 67.62 µg/mL | plu.mx |

| Methoxy-substituted thiophene | Cytokine Regulation (THP-1 cells) | Negative regulation of TNF-α and IL-8 | encyclopedia.pub |

| Unsubstituted Thiophene | Antioxidant Assay | Active | nih.gov |

| Formyl-substituted Thiophene | Antioxidant Assay | Decreased activity vs. unsubstituted thiophene | nih.gov |

Other Reported Biological Activities (e.g., Antileishmanial)

Research into the biological potential of this compound and its structural analogs has revealed a range of activities, with a significant focus on their antileishmanial properties. The core structure, a thiophene ring substituted with a nitro group, is a recurring motif in compounds designed to combat various pathogens.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and less toxic treatments is a significant area of medicinal chemistry research. Nitrothiophene derivatives, which are structurally related to this compound, have emerged as a promising class of compounds.

A series of 5-nitro-2-heterocyclic benzylidene hydrazides were synthesized and evaluated for their activity against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov Within this series, nitrothiophene analogues demonstrated greater potency compared to their nitrofuran counterparts. nih.gov This enhanced activity is attributed to the sulfur atom in the thiophene ring, which is believed to facilitate the reduction of the nitro group, leading to the formation of radical species that are lethal to the parasite. nih.gov

Further studies have explored modifications of the 5-nitrothiophene scaffold. In one such study, novel 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized and tested against the promastigote stage of Leishmania major. nih.gov The research identified a methylimidazole-containing derivative as the most active compound, exhibiting significantly greater efficacy than the standard drug, Glucantime. nih.gov

In a high-throughput screening of approximately 1.8 million compounds, two 5-nitrothiophene-2-carboxamides were identified as having promising antileishmanial activity. dur.ac.ukdur.ac.uk Subsequent structure-activity relationship (SAR) studies aimed to optimize this activity and improve the physicochemical properties of these initial hits. dur.ac.ukdur.ac.uk It was discovered that the 5-nitrothiophene-2-carboxamide (B1296742) functionality was crucial for the antileishmanial effect. dur.ac.ukdur.ac.uk The bioactivation of this class of compounds within Leishmania is thought to be mediated by a type I nitroreductase, leading to the formation of metabolites that cause mitochondrial damage and the accumulation of reactive oxygen species. dur.ac.ukdur.ac.uk